molecular formula C17H21NO5 B12938304 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12938304
M. Wt: 319.4 g/mol
InChI Key: FAEUGXVJDAGPIQ-CABCVRRESA-N
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Description

1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is notable for its unique structural features, which include a cyclopropoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the cyclopropoxy group, and subsequent functionalization to achieve the desired product. Common reagents used in these reactions include organozinc reagents, bromoisindoline derivatives, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2S,4R)-4-cyclopropoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-cyclopropyloxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-21-16(19)15-9-14(23-13-7-8-13)10-18(15)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m1/s1

InChI Key

FAEUGXVJDAGPIQ-CABCVRRESA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OC3CC3

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OC3CC3

Origin of Product

United States

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